3,5-Dimethylphenol

説明

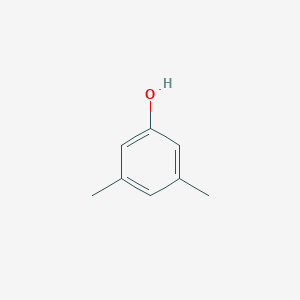

Structure

3D Structure

特性

IUPAC Name |

3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAMRELNJMMDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Record name | 3,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20262 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1356 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025148 | |

| Record name | 3,5-Dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,5-dimethylphenol is a colorless to off-white crystalline solid. Odor threshold 1 ppm. Taste threshold 0.001 mg/L. (NTP, 1992), Liquid, White to yellow solid; [ICSC] Hygroscopic; [CAMEO] Yellow crystalline solid; [MSDSonline], WHITE-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 3,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20262 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,5-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1356 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

427.1 °F at 760 mmHg (NTP, 1992), 219.5 °C, 219 °C | |

| Record name | 3,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20262 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1356 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

[HSDB] 80 °C, 80 °C c.c. | |

| Record name | 3,5-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,5-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1356 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in ethyl alcohol, carbon tetrachloride, Very sol in benzene, chloroform, ether, In water, 4.88X10+3 mg/l @ 25 °C., 4.0 x 10 (-2) mol/l, at pH 5.1 and 25 °C., Solubility in water, g/100ml at 25 °C: 0.5 | |

| Record name | 3,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20262 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1356 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.968 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9680 @ 20 °C/4 °C, 0.97 g/cm³ | |

| Record name | 3,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20262 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1356 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.2 | |

| Record name | 3,5-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1356 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 143.6 °F ; 5 mmHg at 192.6 °F; 10 mmHg at 216.3 °F (NTP, 1992), 0.04 [mmHg], 0.0405 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 5 | |

| Record name | 3,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20262 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,5-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1356 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Needles from water, Needles from petroleum ether, White crystals | |

CAS No. |

108-68-9 | |

| Record name | 3,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20262 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-Dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DIMETHYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-XYLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONA760G0WA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1356 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

147 °F (NTP, 1992), 64 °C | |

| Record name | 3,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20262 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1356 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 3,5-Dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 3,5-Dimethylphenol (CAS No: 108-68-9), also known as 3,5-xylenol. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental protocols.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid with a characteristic phenolic odor.[1][2] It is hygroscopic and sensitive to air and light.[3][4] The presence of two methyl groups on the phenol (B47542) ring influences its steric and electronic properties, which in turn govern its reactivity and physical characteristics.

Quantitative Data Summary

The following tables summarize the key quantitative chemical and physical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O | [5][6][7] |

| Molecular Weight | 122.17 g/mol | [5][8][9][10] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Odor | Characteristic phenolic, "cresylic" | [3] |

| Melting Point | 61-64 °C | [3][5][11] |

| Boiling Point | 220-222 °C at 760 mmHg | [3][5][9][11] |

| Density | 1.0 ± 0.1 g/cm³ | [5] |

| Specific Gravity | 0.968 at 68°F (20°C) | [8] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [5] |

| Refractive Index | 1.540 | [5] |

| Flash Point | 92.3 ± 7.2 °C | [5] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Source(s) |

| Water Solubility | 5.3 g/L (25 °C) | [3][5] |

| Solubility in other solvents | Soluble in ethanol (B145695), ether, benzene, chloroform, carbon tetrachloride | [10] |

| pKa | 10.15 (25 °C) | [3][4] |

| LogP (Octanol-Water Partition Coefficient) | 2.40 | [5] |

Experimental Protocols

This section provides detailed methodologies for determining key physical and chemical properties of this compound.

Determination of Melting Point

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically depress and broaden the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point of this compound (around 50 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

The melting point is reported as this range. For a pure sample, this range should be narrow (0.5-1 °C).[6]

Determination of Boiling Point (Thiele Tube Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Place a small amount (0.5-1 mL) of this compound into the small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

-

Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in the Thiele tube, with the oil level above the sample.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Record the atmospheric pressure at the time of the experiment.

Determination of Water Solubility

Principle: The solubility of a substance in a particular solvent at a specified temperature is the maximum amount of that substance that can dissolve in a given amount of the solvent to form a saturated solution.

Apparatus:

-

Scintillation vials or test tubes with screw caps

-

Analytical balance

-

Constant temperature water bath or shaker

-

Centrifuge

-

Spectrophotometer or HPLC

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a series of vials.

-

Seal the vials and place them in a constant temperature shaker bath set to 25 °C.

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand undisturbed in the water bath for several hours to allow undissolved solid to settle.

-

Centrifuge the samples to further separate the solid and aqueous phases.

-

Carefully withdraw a known volume of the supernatant (the aqueous solution).

-

Dilute the supernatant with a suitable solvent if necessary.

-

Determine the concentration of this compound in the diluted supernatant using a calibrated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculate the original concentration in the saturated solution to determine the water solubility in g/L.

Determination of pKa (Spectrophotometric Method)

Principle: The pKa of a weak acid can be determined by measuring the absorbance of its acidic and basic forms at a specific wavelength. The Henderson-Hasselbalch equation relates pH, pKa, and the ratio of the concentrations of the deprotonated and protonated forms.

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

A series of buffer solutions with known pH values spanning the expected pKa of this compound (pH 9-11).

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).

-

Prepare a series of solutions by adding a small, constant volume of the this compound stock solution to a series of buffer solutions of varying known pH.

-

Prepare two additional solutions: one in a strongly acidic solution (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated form (HA), and one in a strongly basic solution (e.g., 0.1 M NaOH) for the fully deprotonated form (A⁻).

-

Scan the UV-Vis spectrum of the acidic and basic solutions to determine the wavelength of maximum absorbance (λmax) for each species. Select a wavelength where the difference in absorbance between the two forms is significant.

-

Measure the absorbance of each of the buffered solutions at the selected wavelength.

-

The pKa can be calculated using the following equation for each buffered solution: pKa = pH + log[(A_max - A) / (A - A_min)] where:

-

A is the absorbance of the sample in the buffer of a specific pH.

-

A_max is the absorbance of the fully deprotonated (basic) form.

-

A_min is the absorbance of the fully protonated (acidic) form.

-

-

The average of the calculated pKa values from the different buffer solutions gives the pKa of this compound.

Visualizations

The following diagrams illustrate key chemical transformations and pathways involving this compound.

Caption: Synthesis of Metaxalone from this compound.

Caption: Chlorination of this compound.[12]

Caption: Postulated bacterial biodegradation pathway of this compound.

References

- 1. CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol - Google Patents [patents.google.com]

- 2. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patents.justia.com [patents.justia.com]

- 4. Process for preparation of metaxalone - Eureka | Patsnap [eureka.patsnap.com]

- 5. Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. physicalpharmacylab.wordpress.com [physicalpharmacylab.wordpress.com]

- 8. Metaxalone synthesis - chemicalbook [chemicalbook.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. 4-Chloro-3,5-dimethylphenol | 88-04-0 [chemicalbook.com]

An In-depth Technical Guide to 3,5-Dimethylphenol (CAS 108-68-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dimethylphenol (CAS 108-68-9), a significant chemical intermediate. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and its role in various industrial and biological processes.

Core Data Summary

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 108-68-9 | |

| Molecular Formula | C₈H₁₀O | [1] |

| Molecular Weight | 122.16 g/mol | [1] |

| Appearance | Colorless to yellowish needle-like crystals | [1] |

| Melting Point | 68 °C | [1] |

| Boiling Point | 219.5 °C | [1] |

| Solubility | Slightly soluble in water; soluble in sodium hydroxide (B78521) solution and organic solvents like ethanol. | [1] |

| LD50 (Oral, Rat) | 1750 mg/kg | [1] |

Spectroscopic Data

| Spectrum Type | Peak Information |

| ¹H NMR | Chemical shifts (ppm): 6.57 (s, 1H, Ar-H), 6.46 (s, 2H, Ar-H), 4.7 (br s, 1H, -OH), 2.22 (s, 6H, 2x -CH₃) |

| ¹³C NMR | Chemical shifts (ppm): 155.15, 139.58, 122.74, 113.33, 21.16 |

| IR (Infrared) | Major peaks (cm⁻¹): ~3300 (O-H stretch, broad), ~3000 (C-H stretch, aromatic), ~1600, 1470 (C=C stretch, aromatic), ~1200 (C-O stretch), ~850 (C-H bend, aromatic) |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 122. Key fragments: m/z = 107 (loss of CH₃), m/z = 79, 77. |

Experimental Protocols

Synthesis of this compound from Isophorone (B1672270)

A prevalent industrial synthesis method involves the catalytic conversion of isophorone to this compound in the gaseous phase.[2][3]

Materials:

-

Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one)

-

Catalyst: Chromium-nickel-steel alloy (18/8 type: ~74% Fe, 18% Cr, 8% Ni)[2] or a rare earth metal on an alumina (B75360) carrier[3]

-

Tubular reactor

Procedure:

-

The isophorone-containing process stream is guided through reaction zones within the tubular reactor that contain the catalyst.[4]

-

The reaction is carried out at temperatures in the range of 450-600 °C.[2]

-

The process stream between these reaction zones is thermostated in zones that do not contain any catalyst.[4]

-

This method can yield 65-68% of this compound by weight.[2] A key advantage of the chromium-nickel-steel alloy catalyst is the prevention of carbon deposits, ensuring the catalyst's activity remains constant over extended periods.[2]

Visualized Workflows and Pathways

Synthesis Workflow from Isophorone

Caption: Synthesis of this compound from Isophorone.

Bacterial Biodegradation Pathway

Certain bacteria can degrade dimethylphenols. In Pseudomonas species, the degradation of phenolic compounds can occur via different catabolic pathways, often involving catechol intermediates.[5] The metabolism in some organisms involves hydroxylation to form a catechol derivative. For instance, in rabbits, this compound is metabolized to 3,5-dimethylcatechol.

Caption: Bacterial Biodegradation of this compound.

Applications

This compound is a versatile industrial intermediate with a broad spectrum of applications:

-

Polymers and Resins: It is a key component in the production of specialized phenolic resins, which are valued for their thermal stability and chemical resistance and are used in coatings, adhesives, and composite materials.

-

Agrochemicals: It serves as a precursor in the synthesis of various insecticides and herbicides.

-

Pharmaceuticals: It is utilized as a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[6]

-

Antioxidants: It is used in the manufacturing of antioxidants that prevent oxidative damage in various products.[6]

-

Other Uses: It also finds applications in the production of dyes and as a component in some disinfectants.

Safety and Handling

Hazard Classification:

-

Acute Toxicity (Oral and Dermal): Toxic if swallowed or in contact with skin.

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

Store in a well-ventilated place. Keep container tightly closed.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. Application and preparation of 3,5-dimethylphenol_Chemicalbook [chemicalbook.com]

- 2. US3641166A - Process for preparing 3 5-dimethylphenol from isophorone - Google Patents [patents.google.com]

- 3. Process for the preparation of this compound - Patent 0080759 [data.epo.org]

- 4. US5969196A - Process for preparing this compound - Google Patents [patents.google.com]

- 5. Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to 3,5-Dimethylphenol and Its Synonyms in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a comprehensive resource on 3,5-Dimethylphenol, a versatile aromatic compound with significant applications in scientific research and industrial synthesis. This document provides a detailed overview of its nomenclature, physicochemical properties, experimental protocols, and its interactions with biological systems, tailored for professionals in research, and drug development.

Nomenclature and Identification: Unraveling the Synonyms of this compound

In scientific literature and chemical databases, this compound is known by a variety of names. A clear understanding of these synonyms is crucial for effective literature review and chemical sourcing. The compound's IUPAC name is this compound.[1] Other commonly used synonyms include 3,5-Xylenol, sym-m-Xylenol, and 1-Hydroxy-3,5-dimethylbenzene.[1][2][3][4][5][6]

Below is a structured summary of its identifiers and most common synonyms.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 108-68-9 | [1][7][8] |

| EC Number | 203-606-5 | [8][9] |

| PubChem CID | 7948 | [1][8] |

| ChEBI ID | CHEBI:38572 | [1][8] |

| InChI Key | TUAMRELNJMMDMT-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC(O)=CC(C)=C1 | [1] |

Common Synonyms:

-

m-Xylenol[18]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings. The following table summarizes key quantitative data.

| Property | Value | Unit | Source |

| Molecular Formula | C₈H₁₀O | - | [1] |

| Molecular Weight | 122.16 | g/mol | [9] |

| Melting Point | 61-64 | °C | |

| Boiling Point | 222 | °C | |

| Water Solubility | 4.88 | mg/mL at 25°C | |

| logP | 2.35 | - | |

| pKa | 10.2 | - | |

| Vapor Density | 4.2 (air = 1) | - | |

| Flash Point | 109 | °C |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, including its synthesis and analytical determination.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a three-step process starting from xylene.

Step 1: Friedel-Crafts Acylation to produce 3,5-Dimethyl Acetophenone (B1666503)

-

Under an ice-water bath, slowly add 1.0 mol of Acetyl Chloride to a mixed solution of 2.0 mol of aluminum chloride and 10.0 mol of dimethylbenzene.

-

Control the dropping temperature to not exceed 15°C.

-

After addition, warm the mixture to 100°C and stir for 5 hours.

-

After the reaction is complete, pour the solution into 1000 mL of frozen water.

-

Separate the organic phase and wash with 0.5% dilute hydrochloric acid, followed by a saturated sodium carbonate solution until neutral.

-

Dry the organic phase with anhydrous sodium sulfate, concentrate under reduced pressure, and collect the fraction at 94-98°C/5mmHg to obtain 3,5-dimethyl acetophenone.

Step 2: Baeyer-Villiger Oxidation to produce 3,5-Dimethylphenyl Acetate (B1210297)

-

Dissolve 0.5 mol of 3,5-dimethyl acetophenone in 1000 mL of dichloromethane.

-

At 25°C, add 1.0 mol of m-chloroperoxybenzoic acid (80-85%) while stirring.

-

Reflux the mixture until the reaction is complete.

-

Pour the reaction solution into water, and dry the organic phase with anhydrous sodium sulfate.

-

Concentrate under reduced pressure and collect the fraction at 89-91°C/5mmHg to obtain 3,5-dimethylphenyl acetate.

Step 3: Hydrolysis to produce this compound

-

Add 0.5 mol of 3,5-dimethylphenyl acetate to 700 mL of deionized water containing 1.5 mol of hydrochloric acid.

-

Reflux the mixture with stirring until the reaction is complete.

-

Pour the reaction solution into water and extract three times with ethyl acetate.

-

Wash the combined ethyl acetate phases with saturated brine, dry with anhydrous sodium sulfate, and concentrate.

-

Perform vacuum distillation and collect the fraction at 83-84°C/5mmHg, which solidifies upon cooling to yield this compound.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using a reverse-phase HPLC method.

-

Column: Newcrom R1 HPLC column

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.

-

Detection: UV or MS detector

-

Note: This method is scalable for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.

Biological Interactions and Signaling Pathways

Recent studies have begun to elucidate the direct interactions of this compound with cellular signaling components, moving beyond its role as a chemical intermediate.

Direct Modulation of Glycine (B1666218) Receptors

This compound has been shown to directly activate glycine receptors (GlyRs), which are inhibitory ligand-gated ion channels in the central nervous system. When applied in the absence of the natural agonist glycine, this compound can elicit receptor-mediated inward currents in a concentration-dependent manner.[1] This suggests a potential modulatory role in neuronal signaling.

Caption: Direct activation of Glycine Receptors by this compound.

Interaction with Odorant Receptors

In the context of insect neurobiology, this compound has been identified as an agonist for the mosquito odorant receptor CquiOR27 in Culex quinquefasciatus.[7] This interaction elicits inward currents in oocytes expressing the receptor, indicating a role in insect olfaction and behavior.

Caption: Interaction of this compound with a mosquito odorant receptor.

Wnt/β-catenin Signaling Pathway: Insights from a Chlorinated Analog

While direct evidence for this compound is emerging, its chlorinated derivative, 4-chloro-3,5-dimethylphenol (B1207549) (chloroxylenol), has been shown to inhibit the Wnt/β-catenin signaling pathway.[3] Chloroxylenol suppresses the nuclear translocation of β-catenin and blocks its interaction with T-cell factor 4, thereby exerting anticancer activity in colorectal cancer cells. This suggests a potential area of investigation for this compound itself.

Caption: Inhibition of the Wnt/β-catenin pathway by Chloroxylenol.

Metabolic Activation and Oxidative Stress

The metabolism of this compound can lead to the formation of reactive intermediates. Its metabolite, 3,5-dimethylaminophenol (3,5-DMAP), has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular toxicity.[2][10] This pathway is of significant interest in toxicological studies.

Caption: Metabolic activation of this compound leading to ROS.

Conclusion

This compound is a compound of significant interest to the scientific community, with a diverse range of synonyms and applications. Its well-defined physicochemical properties make it a valuable tool in organic synthesis and as a precursor for various industrial products. Emerging research into its direct interactions with biological signaling pathways, including neuronal receptors and potential roles in cancer-related pathways, highlights its importance for future research in pharmacology and toxicology. This guide provides a foundational resource for professionals working with this versatile molecule, from fundamental research to drug development.

References

- 1. Structural features of phenol derivatives determining potency for activation of chloride currents via α1 homomeric and α1β heteromeric glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial agent chloroxylenol targets β-catenin-mediated Wnt signaling and exerts anticancer activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. bgrci.de [bgrci.de]

- 7. Mosquito odorant receptor sensitive to natural spatial repellents and inhibitory compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. belmagumusel.com [belmagumusel.com]

- 11. This compound | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound 98 108-68-9 [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. Application and preparation of 3,5-dimethylphenol_Chemicalbook [chemicalbook.com]

- 17. biorxiv.org [biorxiv.org]

- 18. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Natural Occurrence and Sources of 3,5-Dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylphenol, also known as 3,5-xylenol, is an aromatic organic compound that, while serving as a versatile industrial intermediate, also occurs naturally from various sources. Its presence in the environment and as a metabolic byproduct warrants a thorough understanding of its origins and concentrations. This technical guide provides a comprehensive overview of the natural occurrence and sources of this compound, complete with quantitative data, detailed experimental protocols for its analysis, and an examination of its known biological degradation pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound in their work, from environmental monitoring to metabolic studies.

Natural Occurrence and Sources

This compound is not a ubiquitously distributed natural product but arises from specific thermal decomposition processes of organic matter and as a metabolic byproduct. Its primary natural and anthropogenic sources are detailed below.

Industrial and Environmental Sources

-

Coal Tar: this compound is a significant component of coal tar, a complex mixture of hydrocarbons and other organic compounds produced during the destructive distillation of coal. It is found in the carbolic oil fraction of coal tar and can be isolated through distillation and extraction processes[1][2][3].

-

Wood Smoke: The pyrolysis of lignin, a major component of wood, generates a variety of phenolic compounds, including this compound. Its concentration in wood smoke can vary depending on the type of wood and the combustion conditions[4][5][6][7]. Hardwood smoke is a notable source of 2,6-dimethoxyphenols, which are structurally related[8].

-

Tobacco Smoke: this compound is a constituent of tobacco smoke, formed during the combustion of tobacco leaves. It is present in both mainstream and sidestream smoke and its concentration can be influenced by cigarette design and tobacco type[9][10][11].

Biological Sources

-

Metabolic Byproduct: In mammals, this compound can be a xenobiotic metabolite[12]. For instance, it is found in the urine of workers occupationally exposed to coal tar and coke oven emissions, indicating its absorption and subsequent excretion[4][13][14].

-

Microbial Degradation: Certain microorganisms can degrade aromatic compounds, and this compound can be a transient intermediate or a substrate in these metabolic pathways[15][16]. Bacteria, particularly species of Pseudomonas, are known to metabolize xylenols[15].

-

Food Sources: While not widespread, this compound has been identified in some food items. For example, it is found in tamarind, suggesting it could serve as a potential biomarker for the consumption of this food[6].

Quantitative Data

The concentration of this compound varies significantly depending on the source. The following tables summarize the available quantitative data.

Table 1: Concentration of this compound in Industrial and Environmental Sources

| Source | Concentration Range | Notes |

| Coal Tar | 0.7 wt% in coal tar creosote[17] | A major isomeric component of xylenols in coal tar. |

| Tobacco Smoke (Mainstream) | 5-9 µ g/cigarette [11] | Concentration can vary based on cigarette type and filter. |

| Hardwood Smoke | 119 µg/g (for 2,6-dimethylphenol)[4] | Data for 3,5-isomer is less specific, but it is a known component. |

Table 2: Concentration of this compound in Biological Samples

| Sample Type | Concentration Range | Context |

| Urine (Occupational Exposure) | 0.25-0.88 mg/g creatinine[4][13] | Geometric mean for xylenol isomers in coke plant workers. |

| Urine (Non-Exposed) | Not typically detected or at very low levels | Serves as a biomarker for exposure. |

Experimental Protocols

Accurate quantification of this compound from various matrices requires robust analytical methods. Below are detailed protocols for its extraction and analysis.

Protocol 1: Extraction of Phenols from Coal Tar

This protocol is based on the principle of alkaline extraction to separate acidic phenols from neutral and basic compounds in coal tar[1][2][13][15][17][18][19].

1. Materials and Reagents:

-

Coal tar sample

-

10-15% (w/v) Sodium Hydroxide (NaOH) solution

-

Organic solvent (e.g., Toluene, Diisopropyl ether)

-

Sulfuric acid (H₂SO₄) or Carbon Dioxide (CO₂) for acidification

-

Separatory funnel

-

Distillation apparatus

2. Procedure:

-

Fractional Distillation: Distill the coal tar to isolate the carbolic oil fraction, which boils at approximately 170-230°C.

-

Alkaline Extraction: a. Mix the carbolic oil fraction with a 10-15% NaOH solution in a separatory funnel at a 1:1 to 1:3 (oil:alkali) ratio. b. Shake the funnel vigorously for 5-10 minutes to allow the acidic phenols to react with NaOH and form water-soluble sodium phenolates. c. Allow the layers to separate. The aqueous layer will contain the sodium phenolates. d. Drain the lower aqueous layer. Repeat the extraction on the organic layer with fresh NaOH solution to ensure complete recovery.

-

Liberation of Phenols: a. Combine the aqueous extracts. b. Acidify the solution by bubbling CO₂ through it or by carefully adding H₂SO₄ until the pH is acidic. This will precipitate the crude phenols.

-

Purification: a. Separate the crude phenol (B47542) layer. b. Further purify the crude phenols by fractional distillation to isolate this compound based on its boiling point (222°C).

Protocol 2: Analysis of this compound in Tobacco Smoke Condensate by HPLC

This protocol details the quantification of phenolic compounds from the total particulate matter (TPM) of mainstream tobacco smoke using High-Performance Liquid Chromatography (HPLC) with fluorescence detection[1][2][3][20][21].

1. Materials and Reagents:

-

Cigarettes and a smoking machine

-

Glass fiber filter pads

-

1% Acetic acid solution

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

This compound standard

-

Syringe filters (0.45 µm)

-

HPLC system with a C18 reversed-phase column and fluorescence detector

2. Sample Preparation:

-

Smoke Collection: Collect the TPM from a specified number of cigarettes (e.g., 5) onto a glass fiber filter pad using a standard smoking machine protocol.

-

Extraction: a. Place the filter pad in a flask with a known volume (e.g., 40 mL) of 1% acetic acid. b. Shake vigorously for a set time (e.g., 30 minutes) to extract the phenolic compounds.

-

Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Analysis:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% acetic acid).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detection: Excitation at 270 nm and Emission at 300 nm.

-

-

Quantification: a. Prepare a calibration curve using standards of this compound of known concentrations. b. Inject the prepared sample and integrate the peak area corresponding to this compound. c. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Protocol 3: Quantification of this compound in Urine by GC-MS

This protocol describes the analysis of this compound in urine, often as a biomarker of occupational exposure, using Gas Chromatography-Mass Spectrometry (GC-MS) following hydrolysis and extraction[4][22][23][24][25].

1. Materials and Reagents:

-

Urine sample

-

Hydrochloric acid (HCl) or β-glucuronidase/sulfatase enzyme

-

Internal standard (e.g., a deuterated analog of this compound)

-

Extraction solvent (e.g., Diethyl ether or a mixture of hexane (B92381) and methyl tert-butyl ether)

-

Derivatizing agent (e.g., BSTFA or MTBSTFA)

-

Sodium sulfate (B86663) (anhydrous)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Sample Preparation:

-

Hydrolysis: a. To a known volume of urine (e.g., 2 mL), add the internal standard. b. For acid hydrolysis, add concentrated HCl and heat at 90-100°C for 1-2 hours to cleave glucuronide and sulfate conjugates. c. Alternatively, for enzymatic hydrolysis, adjust the pH to ~5 and add β-glucuronidase/sulfatase, then incubate at 37°C overnight.

-

Extraction: a. After cooling, add an organic extraction solvent to the hydrolyzed urine. b. Vortex or shake vigorously for 5-10 minutes. c. Centrifuge to separate the layers and collect the organic phase. d. Dry the organic extract over anhydrous sodium sulfate.

-

Derivatization: a. Evaporate the solvent under a gentle stream of nitrogen. b. Add the derivatizing agent (e.g., 50 µL of BSTFA) and heat at 60-70°C for 30 minutes to convert the phenol to its more volatile trimethylsilyl (B98337) (TMS) ether.

3. GC-MS Analysis:

-

Chromatographic and Mass Spectrometric Conditions:

-

Injection: 1 µL in splitless mode.

-

Carrier Gas: Helium.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp up to a final temperature (e.g., 280°C).

-

Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for characteristic ions of the derivatized this compound and the internal standard for enhanced sensitivity and selectivity.

-

-

Quantification: a. Create a calibration curve by analyzing standards of known concentrations that have undergone the same sample preparation procedure. b. Calculate the concentration of this compound in the urine sample based on the ratio of the analyte peak area to the internal standard peak area and comparison with the calibration curve.

Biological Pathways

Microbial Degradation Pathway

Several soil bacteria, particularly of the genus Pseudomonas, are capable of utilizing this compound as a carbon and energy source. One of the well-characterized degradation routes is the gentisate pathway . In this pathway, the methyl group of this compound is first oxidized to a carboxylic acid, followed by hydroxylation and ring cleavage.

Mammalian Signaling Pathways

Currently, there is a significant lack of research specifically investigating the direct effects of this compound on mammalian cellular signaling pathways. While studies have shown that other phenolic compounds and xylenol isomers can induce cellular responses, including oxidative stress and apoptosis, and may interact with pathways such as the MAP kinase and NF-kB signaling cascades, direct evidence for this compound is wanting[16][26][27][28].

Some research has explored the biological activities of structurally related compounds. For instance, 3,5-dimethylaminophenol, a metabolite of 3,5-dimethylaniline, has been shown to induce apoptosis in lung cancer cells through the modulation of p53, Bax, and Bcl-2 proteins[26]. Other alkylphenols have been demonstrated to affect cell redox balance and nitric oxide signaling[16]. Additionally, the aryl hydrocarbon receptor (AhR) is a known target for various xenobiotics, and while not specifically demonstrated for this compound, it represents a potential pathway for investigation given its role in responding to environmental contaminants[29][30][31][32][33].

The absence of specific data on this compound's interaction with key signaling pathways relevant to drug development highlights a critical knowledge gap and an area ripe for future research.

Conclusion

This compound is a naturally occurring compound primarily found in coal tar, wood smoke, and tobacco smoke. It also serves as a biomarker for occupational exposure to these substances. This guide has provided a detailed overview of its sources, quantitative data on its concentrations in various matrices, and robust experimental protocols for its extraction and analysis. While its microbial degradation is partially understood, its effects on mammalian cellular signaling pathways remain largely unexplored. For researchers and professionals in drug development, understanding the prevalence and analytical chemistry of this compound is crucial, and the current lack of information on its specific biological activities presents a clear opportunity for further investigation.

References

- 1. canadacommons.ca [canadacommons.ca]

- 2. A high-performance liquid chromatographic determination of major phenolic compounds in tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. coresta.org [coresta.org]

- 4. Urinary excretion of phenols as an indicator of occupational exposure in the coke-plant industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. seagrant.uaf.edu [seagrant.uaf.edu]

- 7. Research Portal [ourarchive.otago.ac.nz]

- 8. Chemical characterization of commercial liquid smoke products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemistry and Toxicology of Cigarette Smoke and Biomarkers of Exposure and Harm - How Tobacco Smoke Causes Disease: The Biology and Behavioral Basis for Smoking-Attributable Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mhlw.go.jp [mhlw.go.jp]

- 12. This compound | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. quora.com [quora.com]

- 14. Concentrations of phenol, o-cresol, and 2,5-xylenol in the urine of workers employed in the distillation of the phenolic fraction of tar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US4827050A - Method for separation of phenols and bases from coal tar oils by extraction - Google Patents [patents.google.com]

- 16. Nonylphenol and Octylphenol Differently Affect Cell Redox Balance by Modulating the Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. j.uctm.edu [j.uctm.edu]

- 18. Method for treating exhaust gas in process of producing crude phenol from coal tar - Eureka | Patsnap [eureka.patsnap.com]

- 19. DEPHENOLIZATION OF COAL TAR HEAVY FRACTIONS: A REAGENT - FREE METHOD FOR PHENOL RECOVERY | Journal of Chemical Technology and Metallurgy [j.uctm.edu]

- 20. academic.oup.com [academic.oup.com]

- 21. Determination of Phenolic Compounds in Sidestream Tobacco Smoke [healthycanadians.gc.ca]

- 22. scribd.com [scribd.com]

- 23. researchgate.net [researchgate.net]

- 24. Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. library.dphen1.com [library.dphen1.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Toxic effects of octylphenol on cultured rat spermatogenic cells and Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PMC [pmc.ncbi.nlm.nih.gov]

- 30. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pure.psu.edu [pure.psu.edu]

- 32. Activation of the aryl hydrocarbon receptor affects activation and function of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 33. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Solubility of 3,5-Dimethylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of 3,5-Dimethylphenol (also known as 3,5-xylenol) in various organic solvents. This document is designed to be a critical resource for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's behavior in solution.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula (CH₃)₂C₆H₃OH. It exists as a white or yellowish crystalline solid and is recognized for its utility as an intermediate in the synthesis of a wide range of products, including antioxidants, phenolic resins, and active pharmaceutical ingredients.[1] A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.

Qualitative and Quantitative Solubility Data

Table 1: Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility | Temperature (°C) |

| Protic Solvents | ||||

| Water | Slightly soluble[2][3][4] | 5.3 g/L[4] | 25 | |

| Methanol | Soluble | Almost transparent solution[4] | Not Specified | |

| Ethanol | Very soluble[2][5] | Not Specified | Not Specified | |

| Aprotic Solvents | ||||

| Ether | Very soluble[2][5] | Not Specified | Not Specified | |

| Chloroform | Soluble | Not Specified | Not Specified | |

| Benzene | Soluble | Not Specified | Not Specified | |

| Toluene | Soluble | Not Specified | Not Specified | |

| Acetone | Soluble | Not Specified | Not Specified | |

| Ethyl Acetate | Soluble | Not Specified | Not Specified | |

| Hexane | Slightly soluble | Not Specified | Not Specified | |

| Carbon Tetrachloride | Soluble | Not Specified | Not Specified |

Experimental Protocols for Solubility Determination

For instances where specific quantitative solubility data is required, the following detailed experimental protocols, adapted from established methodologies, can be employed.

Gravimetric Method (Shake-Flask)

This method is a reliable technique for determining the thermodynamic solubility of a solid in a liquid.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Conical flasks with stoppers

-

Thermostatically controlled water bath or incubator with shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of excess solid.

-

-

Sample Withdrawal and Filtration:

-

Allow the flask to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the solution using a syringe filter compatible with the solvent to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish (W₁).

-

Transfer a precise volume of the clear filtrate into the pre-weighed evaporating dish.

-

Weigh the evaporating dish with the filtrate (W₂).

-

Carefully evaporate the solvent in a fume hood. For high-boiling point solvents, a rotary evaporator may be used.

-

Once the solvent is evaporated, place the evaporating dish in an oven at a temperature below the melting point of this compound (61-64 °C) to dry the residue to a constant weight.

-

Cool the dish in a desiccator and weigh it (W₃).

-

-

Calculation:

-

Mass of the dissolved this compound = W₃ - W₁

-

Mass of the solvent = W₂ - W₃

-

Solubility can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent (if the density of the solvent at the experimental temperature is known).

-

Spectroscopic Method (UV-Vis)

This method is suitable for compounds that absorb ultraviolet or visible light and offers a faster analysis time compared to the gravimetric method.

Objective: To determine the solubility of this compound in a UV-transparent organic solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent (UV-grade)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Cuvettes (quartz for UV measurements)

-

Apparatus for preparing a saturated solution (as in the gravimetric method)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or have a negligible intercept).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully withdraw a small, known volume of the clear, filtered supernatant.

-

Dilute the sample with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λ_max.

-

-

Calculation:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a logical workflow for determining and applying the solubility data of this compound.

Conclusion

This guide has provided a detailed overview of the solubility of this compound in organic solvents, presenting both qualitative and available quantitative data. While a comprehensive set of quantitative solubility data across a wide range of conditions is not extensively documented, the provided experimental protocols offer robust methods for its determination. For researchers and professionals in drug development, a precise understanding of solubility is crucial, and the methodologies outlined here serve as a practical foundation for obtaining this critical data. It is recommended that for any specific application, the solubility be determined experimentally under the exact conditions of interest.

References

- 1. 3,5-xylenol, 108-68-9 [thegoodscentscompany.com]

- 2. ulprospector.com [ulprospector.com]

- 3. Showing Compound this compound (FDB007241) - FooDB [foodb.ca]

- 4. This compound | 108-68-9 [chemicalbook.com]

- 5. 3,5-Xylenol (MX) - Solvent & Intermediates - Production and Supply Chloroxylenol(PCMX), Dimethylphenol (DCMX), 3,5-xylenol(MX), Triclocarban (TCC) and Isophorone | Huanxin High-tech Materials Co., Ltd. [huanxinchem.com]

Spectroscopic Profile of 3,5-Dimethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dimethylphenol (CAS No: 108-68-9), a key aromatic organic compound. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and visual representations of its structural information.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| ¹H NMR (Proton NMR) | ¹³C NMR (Carbon NMR) | ||

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Chemical Shift (δ) ppm |

| 6.64 | s | Ar-H (2H, H-2, H-6) | 155.5 |

| 6.55 | s | Ar-H (1H, H-4) | 139.2 |

| 4.85 | s | OH (1H) | 121.5 |

| 2.24 | s | Ar-CH₃ (6H) | 116.1 |

| 21.4 |

NMR data is typically acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3350 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (methyl) |

| 1600, 1470 | Strong | C=C stretch (aromatic ring) |

| 1300 - 1200 | Strong | C-O stretch (phenol) |

| 850 - 750 | Strong | C-H bend (aromatic, out-of-plane) |